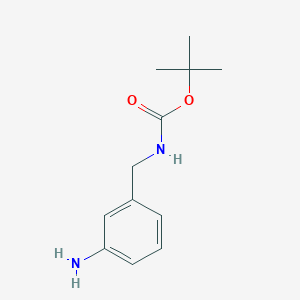

tert-Butyl 3-aminobenzylcarbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOZALWRNWQPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444751 | |

| Record name | tert-Butyl 3-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147291-66-5 | |

| Record name | tert-Butyl 3-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate (CAS: 147291-66-5)

Introduction

Tert-Butyl 3-aminobenzylcarbamate, identified by the CAS number 147291-66-5, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary aromatic amine (aniline) and a Boc-protected aminomethyl group, making it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for scientists and professionals in the field.

Physicochemical and Spectroscopic Data

The fundamental properties of tert-Butyl 3-aminobenzylcarbamate are summarized below. The compound is typically a white to light yellow crystalline solid at room temperature.[1][2]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147291-66-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1][3] |

| Physical Form | White to light yellow powder/crystal | [1] |

| Melting Point | 48.0 to 56.0 °C | [1] |

| Boiling Point | 386.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.31 ± 0.46 (Predicted) | [1] |

| Storage | 2–8 °C, under inert atmosphere | [1][4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation. While a complete set of experimental spectra is not universally published, the following ¹H NMR data is available.

| Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H) | [1] |

| ¹³C NMR | Experimental data not readily available in the searched literature. Expected signals would include those for the tert-butyl group (~28 ppm), the Boc carbonyl (~156 ppm), the benzylic CH₂ (~45 ppm), and aromatic carbons (115-140 ppm). | |

| Mass Spec / IR | Experimental data not readily available in the searched literature. |

Experimental Protocols

Detailed methodologies for the synthesis of tert-Butyl 3-aminobenzylcarbamate and its subsequent use in the development of therapeutic agents are outlined below.

Protocol 1: Synthesis of tert-Butyl 3-aminobenzylcarbamate

This protocol details the synthesis via catalytic hydrogenation of the corresponding nitro precursor, tert-butyl 3-nitrobenzylcarbamate.[1]

Materials:

-

tert-Butyl 3-nitrobenzylcarbamate (1.0 eq)

-

Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve tert-butyl 3-nitrobenzylcarbamate (e.g., 0.69 g, 2.73 mmol) in ethanol (20 mL) in a suitable reaction flask.

-

Carefully add 10% Pd-C catalyst (e.g., 50 mg) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for approximately 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield tert-Butyl 3-aminobenzylcarbamate as the final product (Typical yield: ~98%).[1]

Protocol 2: Application in the Synthesis of Spebrutinib

This compound is a key intermediate in the synthesis of Spebrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor. It acts as a nucleophile to displace a chlorine atom on a pyrimidine ring.[5]

Materials:

-

2,4-dichloro-5-fluoropyrimidine (SPEB-001) (1.0 eq)

-

tert-Butyl 3-aminobenzylcarbamate (SPEB-002) (1.0 eq)

-

N,N-diisopropylethylamine (DIPEA)

-

Suitable aprotic solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in the chosen solvent.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution to act as a non-nucleophilic base.

-

Add tert-Butyl 3-aminobenzylcarbamate to the mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) while monitoring its progress by TLC or LC-MS.

-

Upon completion of the substitution reaction, proceed with standard aqueous workup and extraction.

-

Purify the resulting intermediate product (SPEB-003) using column chromatography. This intermediate can then be carried forward to complete the synthesis of Spebrutinib.[5]

Visualizations of Workflows and Logic

The following diagrams, generated using DOT language, illustrate key processes involving tert-Butyl 3-aminobenzylcarbamate.

Safety and Handling

This compound is intended for research and development use only.[4] Standard laboratory safety precautions should be strictly followed.

| Category | Information | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [1] |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. | [2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8 °C.[1][2][4] |

References

- 1. tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 147291-66-5|tert-Butyl 3-aminobenzylcarbamate|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

"tert-Butyl 3-aminobenzylcarbamate" molecular weight

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-aminobenzylcarbamate, a chemical intermediate with applications in organic synthesis and medicinal chemistry. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties

The fundamental properties of tert-Butyl 3-aminobenzylcarbamate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |

| CAS Number | 147291-66-5 | [1] |

| Appearance | White to off-white powder | [3] |

| Density | 1.095 g/cm³ | [3] |

| Boiling Point | 386.028 °C | [3] |

| Flash Point | 187.263 °C | [3] |

| Exact Mass | 222.136827821 Da | [2][3] |

Experimental Protocol: Synthesis of tert-Butyl 3-aminobenzylcarbamate

The following protocol details the synthesis of tert-Butyl 3-aminobenzylcarbamate from its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

Materials:

-

tert-butyl 3-nitrobenzylcarbamate

-

Ethanol

-

10% Palladium on carbon (Pd-C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A solution of tert-butyl 3-nitrobenzylcarbamate (0.69 g, 2.73 mmol) is prepared in ethanol (20 mL).[1]

-

To this solution, 10% Pd-C (50 mg) is added as a catalyst.[1]

-

The resulting mixture is stirred for 30 minutes at room temperature under a hydrogen atmosphere.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, the mixture is filtered through diatomaceous earth to remove the Pd-C catalyst. The filter cake is washed with ethanol.[1]

-

The ethanol is evaporated from the filtrate under reduced pressure to yield tert-butyl 3-aminobenzylcarbamate.[1]

Results:

This procedure yields tert-butyl 3-aminobenzylcarbamate (0.6 g, 98% yield).[1] The product can be characterized by NMR spectroscopy. The ¹H NMR spectrum (400 MHz, CDCl₃) shows the following chemical shifts (δ): 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H).[1]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tert-Butyl 3-aminobenzylcarbamate.

Caption: Synthesis of tert-Butyl 3-aminobenzylcarbamate.

References

An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate: A Versatile Linker for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminobenzylcarbamate is a bifunctional molecule that has emerged as a valuable building block in the fields of chemical biology and drug discovery. Its structure, featuring a primary aromatic amine and a Boc-protected aminomethyl group, makes it an ideal linker for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective and sequential reactions, a crucial feature in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-aminobenzylcarbamate, offering detailed experimental protocols and technical data to support its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-aminobenzylcarbamate is essential for its effective use in synthesis and purification. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 147291-66-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Solubility | Soluble in methanol | [1] |

| Predicted pKa | 12.31 ± 0.46 | [1] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Purification

The synthesis of tert-butyl 3-aminobenzylcarbamate is typically achieved through the reduction of the corresponding nitro compound, tert-butyl 3-nitrobenzylcarbamate. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 3-nitrobenzylcarbamate

This precursor can be synthesized from 3-nitrobenzylamine and di-tert-butyl dicarbonate (Boc₂O).

Step 2: Synthesis of tert-butyl 3-aminobenzylcarbamate

To a solution of tert-butyl 3-nitrobenzylcarbamate (2.73 mmol) in ethanol (20 mL), add 10% Palladium on carbon (Pd/C) (50 mg). The resulting mixture is stirred for 30 minutes at room temperature under a hydrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through diatomaceous earth and the filter cake is washed with ethanol. The ethanol is then removed from the filtrate under reduced pressure to yield tert-butyl 3-aminobenzylcarbamate.[1]

Experimental Protocol: Purification

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent may vary, but a gradient of ethyl acetate in hexanes is often effective.

Applications in Targeted Protein Degradation

One of the most significant applications of tert-butyl 3-aminobenzylcarbamate is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[2][3] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[2]

The tert-butyl 3-aminobenzylcarbamate linker can be incorporated into a PROTAC scaffold through a series of coupling reactions. The primary amine can be reacted with an activated carboxylic acid on a ligand for the POI, while the Boc-protected amine can be deprotected to reveal a reactive amine for coupling to an E3 ligase ligand.

Safety and Handling

tert-Butyl 3-aminobenzylcarbamate should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

tert-Butyl 3-aminobenzylcarbamate is a valuable and versatile linker for the synthesis of complex molecules in drug discovery and chemical biology. Its bifunctional nature and the presence of a stable Boc protecting group allow for controlled and sequential chemical modifications. While its primary role is as a synthetic tool, the lack of inherent biological activity data suggests it is a relatively inert scaffold, which is a desirable characteristic for a linker molecule. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of novel therapeutics and research tools.

References

In-Depth Technical Guide: Solubility Profile of tert-Butyl 3-aminobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of tert-Butyl 3-aminobenzylcarbamate. This information is critical for its application in synthetic chemistry, particularly in the development of novel therapeutics where it often serves as a key building block.

Core Compound Information

tert-Butyl 3-aminobenzylcarbamate is a bifunctional molecule containing a primary aromatic amine and a Boc-protected benzylamine. This structure makes it a versatile intermediate in multi-step syntheses. Understanding its solubility is crucial for reaction design, solvent selection, purification, and formulation.

Data Presentation: Solubility of tert-Butyl 3-aminobenzylcarbamate

Quantitative solubility data for tert-Butyl 3-aminobenzylcarbamate is not extensively reported in publicly available literature. However, based on its chemical structure and information from various chemical suppliers and patents, a qualitative solubility profile can be summarized. The presence of the non-polar tert-butoxycarbonyl (Boc) group and the aromatic ring suggests good solubility in many organic solvents, while the free amino group may impart limited aqueous solubility.

| Solvent Classification | Solvent | Chemical Formula | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | Reported as a solvent for reactions involving this compound[1] |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Reported as a solvent for reactions involving this compound[2] | |

| Acetonitrile | CH₃CN | Reported as a solvent for reactions involving this compound | |

| Tetrahydrofuran | C₄H₈O | Likely soluble based on general solubility of Boc-protected amines[3] | |

| Chlorinated | Dichloromethane | CH₂Cl₂ | Reported as a solvent for reactions involving this compound[4] |

| Chloroform | CHCl₃ | Likely soluble based on general solubility of Boc-protected amines[3] | |

| Protic | Water | H₂O | Insoluble to slightly soluble[5] |

| Methanol | CH₃OH | Likely soluble based on general solubility of Boc-protected amines | |

| Ethanol | C₂H₅OH | Likely soluble based on general solubility of Boc-protected amines | |

| Nonpolar | Ethyl Acetate | CH₃COOC₂H₅ | Reported as a solvent for reactions involving this compound[6][7] |

| Toluene | C₇H₈ | Likely soluble | |

| Hexane | C₆H₁₄ | Likely insoluble to slightly soluble |

Experimental Protocols for Solubility Determination

For a precise quantitative determination of solubility, standardized experimental protocols are necessary. The following methodologies are widely accepted in the pharmaceutical industry for high-throughput screening and detailed characterization of compound solubility.

Method 1: High-Throughput Aqueous Solubility Determination by Laser Nephelometry

This method, based on the work of Bevan and Lloyd (2000), is a rapid and efficient way to determine the kinetic aqueous solubility of compounds, making it ideal for early-stage drug discovery.[8][9][10][11]

Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. A compound's aqueous solubility is determined by identifying the concentration at which it precipitates out of a solution when added from a Dimethyl Sulfoxide (DMSO) stock, leading to a sharp increase in light scattering.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of tert-Butyl 3-aminobenzylcarbamate in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution from the dilution plate to a corresponding well in a clear-bottom 96-well analysis plate. Subsequently, add a larger, fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. It is crucial to maintain a constant final percentage of DMSO across all wells to ensure a direct comparison of results.

-

Incubation and Measurement: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation. Measure the light scattering of each well using a laser nephelometer.

-

Data Analysis: Plot the nephelometry reading (in Nephelometric Turbidity Units, NTU) against the compound concentration. The solubility limit is identified as the concentration at which a significant increase in the NTU value is observed compared to the baseline scattering of the buffer and soluble compound.

Method 2: Equilibrium Solubility Determination by LC/MS

This method determines the thermodynamic equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Principle: An excess of the solid compound is equilibrated with a solvent for an extended period. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid tert-Butyl 3-aminobenzylcarbamate to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of tert-Butyl 3-aminobenzylcarbamate in the diluted sample using a validated LC/MS method with a standard calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the high-throughput aqueous solubility screening using nephelometry.

Caption: Workflow for nephelometry-based solubility screening.

References

- 1. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

- 2. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US20140004243A1 - Salty taste enhancer - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

- 7. WO2014144737A1 - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

Stability Profile of tert-Butyl 3-aminobenzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of tert-Butyl 3-aminobenzylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public data on this compound, this document outlines a framework for assessing its stability based on established principles of chemical stability testing for analogous carbamate and Boc-protected amine compounds. The guide details recommended storage conditions, potential degradation pathways, and standardized experimental protocols for forced degradation, and long-term stability studies. Methodologies for developing stability-indicating analytical methods are also discussed. This document is intended to serve as a practical resource for researchers and professionals involved in the development and handling of this compound, enabling them to ensure its quality and integrity throughout the drug development lifecycle.

Introduction

tert-Butyl 3-aminobenzylcarbamate is a bifunctional molecule containing a primary aromatic amine and a Boc-protected benzylamine. This structure makes it a valuable building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other targeted therapies[1]. The stability of this intermediate is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for evaluating the stability of tert-Butyl 3-aminobenzylcarbamate. While specific stability data for this compound is not extensively published, the protocols and principles outlined herein are derived from established international guidelines and best practices for stability testing of chemical substances.

Chemical and Physical Properties

A summary of the known chemical and physical properties of tert-Butyl 3-aminobenzylcarbamate is provided in Table 1.

Table 1: Chemical and Physical Properties of tert-Butyl 3-aminobenzylcarbamate

| Property | Value | Reference |

| CAS Number | 147291-66-5 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Refrigerated (2-8°C) | [3][4][5] |

Stability Profile

Based on safety data sheets and supplier information, tert-Butyl 3-aminobenzylcarbamate is considered stable under recommended storage conditions[4]. However, its chemical structure suggests potential susceptibility to degradation under various stress conditions.

Recommended Storage Conditions

To maintain the integrity of tert-Butyl 3-aminobenzylcarbamate, the following storage conditions are recommended:

-

Atmosphere: Store in a tightly closed container in a dry and well-ventilated place[4].

-

Light: Protect from light.

Potential Degradation Pathways

The primary degradation pathways for tert-Butyl 3-aminobenzylcarbamate are likely to be hydrolysis and thermal decomposition. The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions, and the carbamate linkage can be susceptible to hydrolysis. At elevated temperatures, decomposition can occur, potentially leading to the formation of carbon monoxide and nitrogen oxides, especially under fire conditions[4].

A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.

Caption: Workflow for investigating degradation pathways of tert-Butyl 3-aminobenzylcarbamate.

Experimental Protocols for Stability Assessment

The following sections detail generalized experimental protocols for assessing the stability of tert-Butyl 3-aminobenzylcarbamate. These protocols are based on ICH guidelines for stability testing of new drug substances[6].

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods[7].

Table 2: Example Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol |

| Acidic Hydrolysis | Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Basic Hydrolysis | Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Store 10 mg of the solid compound in a controlled temperature oven at 60°C for 7 days. |

| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][4][8]. A control sample should be stored in the dark. |

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life.

Table 3: Protocol for Long-Term Stability Study

| Parameter | Specification |

| Storage Conditions | 2-8°C (Refrigerated) |

| Container Closure System | Tightly sealed, light-resistant container |

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24, and 36 months |

| Analytical Tests | Appearance, Assay (HPLC), Purity (HPLC, related substances) |

| Acceptance Criteria | To be defined based on initial purity and the results of forced degradation studies. |

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is crucial for accurately assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose[3][9].

HPLC Method Parameters (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

The development and validation of a stability-indicating HPLC method should follow a systematic approach as outlined in the diagram below.

Caption: Workflow for the development of a stability-indicating HPLC method.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 4: Example Summary of Stability Data (Long-Term Study at 2-8°C)

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 0 | White to off-white solid | 100.0 | 0.25 |

| 3 | Conforms | 99.8 | 0.28 |

| 6 | Conforms | 99.5 | 0.32 |

| 12 | Conforms | 99.2 | 0.40 |

| 24 | Conforms | 98.5 | 0.55 |

| 36 | Conforms | 97.8 | 0.75 |

Conclusion

While specific, publicly available stability data for tert-Butyl 3-aminobenzylcarbamate is limited, this technical guide provides a robust framework for its stability assessment. By following the outlined principles and experimental protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of this important chemical intermediate. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are critical steps in this process. Adherence to recommended storage conditions is paramount to maintaining the long-term integrity of tert-Butyl 3-aminobenzylcarbamate.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 5. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 9. ijtsrd.com [ijtsrd.com]

Spectroscopic Characterization of tert-Butyl 3-aminobenzylcarbamate: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-aminobenzylcarbamate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural confirmation of tert-butyl 3-aminobenzylcarbamate relies on a combination of spectroscopic techniques. The data presented below has been compiled from available literature and predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | Singlet (s) | 1H | Ar-H |

| 7.10 - 7.00 | Triplet (t) | 1H | Ar-H |

| 6.70 - 6.60 | Doublet (d) | 1H | Ar-H |

| 6.60 - 6.50 | Multiplet (m) | 1H | Ar-H |

| 4.20 | Broad Singlet (bs) | 2H | -CH₂-NHBoc |

| 1.40 | Singlet (s) | 9H | -C(CH₃)₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=O (Carbamate) |

| ~147 | Ar-C (C-NH₂) |

| ~139 | Ar-C (C-CH₂) |

| ~129 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~80 | -C (CH₃)₃ |

| ~45 | -CH₂ -NHBoc |

| ~28 | -C(CH₃ )₃ |

| Note: These are predicted chemical shifts based on typical values for N-Boc protected amines and substituted benzene rings. Actual experimental values may vary slightly. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretch (Amine and Carbamate) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2970 | Strong | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

Note: These are characteristic absorption frequencies for N-Boc protected aromatic amines.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol [1] |

| Exact Mass | 222.1368 Da[3] |

| Predicted Key Fragments (m/z) | |

| 222 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 122 | [M - Boc]⁺ |

| 106 | [C₇H₈N]⁺ (Aminobenzyl fragment) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for Boc-protected amines under Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

tert-Butyl 3-aminobenzylcarbamate (5-10 mg)

-

Deuterated Chloroform (CDCl₃)

-

5 mm NMR tube

-

Pipettes

-

Vial

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of CDCl₃ and gently swirl to dissolve the sample completely.

-

Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Materials:

-

tert-Butyl 3-aminobenzylcarbamate (1-2 mg)

-

FTIR Spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal surface using a clean spatula.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol or acetone.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

Materials:

-

tert-Butyl 3-aminobenzylcarbamate (approx. 1 mg)

-

Volatile solvent (e.g., Dichloromethane or Methanol)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent.

-

GC Separation (if applicable):

-

Column: Use a low-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set an appropriate m/z range (e.g., 40-450 amu) to detect the molecular ion and expected fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted values to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of tert-Butyl 3-aminobenzylcarbamate.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and synthetic pathway of tert-Butyl 3-aminobenzylcarbamate, a key building block in medicinal chemistry and drug development. This document outlines the experimental protocol for determining its melting point and presents a visual representation of its synthesis workflow.

Core Physicochemical Properties

Quantitative data for tert-Butyl 3-aminobenzylcarbamate (CAS No: 147291-66-5) are summarized below. These properties are crucial for its application in synthetic organic chemistry, particularly in the development of novel therapeutics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 222.28 g/mol | ChemicalBook[1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | Not explicitly stated in searched documents. Determination required. | N/A |

| Boiling Point | 386.028 °C (Predicted) | N/A |

| Density | 1.095 g/cm³ (Predicted) | N/A |

Experimental Protocols

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. The following protocol describes the capillary method for determining the melting point of tert-Butyl 3-aminobenzylcarbamate.

Materials:

-

tert-Butyl 3-aminobenzylcarbamate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry tert-Butyl 3-aminobenzylcarbamate powder on a clean, dry watch glass. Finely crush the powder using a clean spatula.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Compacting the Sample: Gently tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a starting temperature approximately 10-15 °C below the expected melting point.

-

Set a heating rate (ramp rate) of 1-2 °C per minute for an accurate determination.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeatability: For accuracy, repeat the determination with a fresh sample and a new capillary tube.

Synthesis Workflow

tert-Butyl 3-aminobenzylcarbamate is commonly synthesized via the reduction of its nitro-substituted precursor, tert-butyl 3-nitrobenzylcarbamate. This straightforward and high-yielding reaction is a staple in synthetic organic chemistry.

Caption: Synthetic pathway for tert-Butyl 3-aminobenzylcarbamate.

Applications in Drug Development

The bifunctional nature of tert-Butyl 3-aminobenzylcarbamate, possessing both a protected amine (Boc group) and a free aromatic amine, makes it a valuable linker molecule in the synthesis of more complex pharmaceutical agents.[2] Notably, it and similar structures are employed in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[2] The linker component, for which tert-Butyl 3-aminobenzylcarbamate can serve as a precursor, is critical for the efficacy of the PROTAC.[2]

References

An In-depth Technical Guide to tert-Butyl 3-aminobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-aminobenzylcarbamate, a versatile bifunctional building block used in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a reliable synthesis protocol with characterization data, and illustrates its synthetic pathway.

Core Properties and Specifications

tert-Butyl 3-aminobenzylcarbamate is a stable, solid compound at room temperature, often appearing as a pale-yellow to yellow-brown solid. Its structure features a benzylamine core with a Boc-protected amine on the methylene group and a free aniline amine, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of tert-Butyl 3-aminobenzylcarbamate

| Property | Value |

| CAS Number | 147291-66-5[1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂[1][3] |

| Molecular Weight | 222.28 g/mol [1][3] |

| IUPAC Name | tert-butyl N-[(3-aminophenyl)methyl]carbamate[3] |

| Synonyms | (3-Aminobenzyl)carbamic acid tert-butyl ester, 3-Amino-N-(tert-butoxycarbonyl)benzylamine[3] |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | Typically >95% (commercial sources)[4] |

Synthesis Protocol

The most common and high-yielding synthesis of tert-butyl 3-aminobenzylcarbamate involves the reduction of its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

Experimental Methodology: Reduction of tert-Butyl 3-nitrobenzylcarbamate

This protocol details the catalytic hydrogenation of tert-butyl 3-nitrobenzylcarbamate to yield the desired product.

Materials:

-

tert-butyl 3-nitrobenzylcarbamate

-

Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite)

Procedure:

-

A solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equivalent) is prepared in ethanol.[1]

-

To this solution, 10% Pd/C catalyst (a catalytic amount, e.g., ~7% w/w of the starting material) is added.[1]

-

The resulting mixture is stirred at room temperature under a hydrogen atmosphere.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 30 minutes), the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]

-

The filter cake is washed with ethanol.[1]

-

The ethanol is evaporated from the filtrate under reduced pressure to yield tert-butyl 3-aminobenzylcarbamate.[1]

Quantitative Outcome:

-

Yield: 98%[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitro-substituted precursor to the final amine product.

Caption: Synthetic pathway for tert-Butyl 3-aminobenzylcarbamate.

Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques. The following table summarizes the reported nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.22 | s | 1H | Ar-H |

| 7.10-7.00 | t | 1H | Ar-H |

| 6.70-6.60 | d | 1H | Ar-H |

| 6.60-6.50 | m | 1H | Ar-H |

| 4.20 | bs | 2H | -CH₂- |

| 1.40 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Applications in Research and Development

tert-Butyl 3-aminobenzylcarbamate serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its bifunctional nature, with a Boc-protected primary amine and a reactive aniline, allows for selective and sequential chemical modifications.

-

Linker Moiety: The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This makes it a useful linker in the development of various chemical probes and bioconjugates.

-

Building Block for Active Pharmaceutical Ingredients (APIs): The aniline moiety can undergo a variety of chemical transformations, such as acylation, alkylation, or participation in cross-coupling reactions, to build the core structures of targeted therapeutic agents. While specific signaling pathway involvement is determined by the final molecule, this compound provides a scaffold to access such molecules. For instance, related structures are used in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to degrade specific proteins within cells.[5][6]

This guide provides foundational knowledge for the synthesis and application of tert-butyl 3-aminobenzylcarbamate. Researchers can use this information to reliably produce and characterize this compound for their specific research and development needs.

References

- 1. tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL 3-AMINOBENZYL(ETHYL)CARBAMATE | 167756-91-4 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Strategic Role of tert-Butyl 3-Aminobenzylcarbamate in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic selection of starting materials is paramount to the successful synthesis of complex molecular targets. Among these, tert-butyl 3-aminobenzylcarbamate, also known as 3-(Boc-aminomethyl)aniline, has emerged as a critical building block, particularly in the construction of novel kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis of this versatile intermediate, detailing experimental protocols, quantitative data, and its application in the development of targeted therapeutics.

Synthesis of tert-Butyl 3-Aminobenzylcarbamate: A Two-Step Approach

The most common and efficient synthesis of tert-butyl 3-aminobenzylcarbamate commences from 3-nitrobenzylamine and proceeds through a two-step sequence: N-Boc protection followed by the reduction of the nitro group.

Step 1: N-Boc Protection of 3-Nitrobenzylamine

The initial step involves the protection of the primary amine of 3-nitrobenzylamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as triethylamine (TEA), in a solvent like a mixture of water and tetrahydrofuran (THF).

Experimental Protocol: N-Boc Protection of a Primary Amine [1]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[1]

| Reagent/Parameter | Molar Equiv. / Value | Notes |

| 3-Nitrobenzylamine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.5 | Boc protecting agent |

| Triethylamine | 3.0 | Base |

| Solvent | H₂O/THF (2:1 v/v) | |

| Temperature | 0°C to Room Temperature | |

| Reaction Time | ~6 hours | Monitor by TLC |

| Typical Yield | >90% | [2] |

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in the resulting tert-butyl 3-nitrobenzylcarbamate to the corresponding amine. This transformation is most commonly and efficiently achieved via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of tert-Butyl 3-nitrobenzylcarbamate

-

Setup: To a solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equiv) in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Reaction: Stir the resulting mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst.[3] Wash the filter cake with a small amount of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to afford the crude product.[3]

| Reagent/Parameter | Molar Equiv. / Value | Notes |

| tert-Butyl 3-nitrobenzylcarbamate | 1.0 | Substrate |

| 10% Pd/C | 5-10 mol% | Catalyst |

| Hydrogen Source | H₂ gas (balloon) | |

| Solvent | Ethanol | |

| Temperature | Room Temperature | |

| Reaction Time | Varies (monitor by TLC) | Can be rapid |

| Reported Yield | ~98% | [4] |

Alternative Reduction Method: Catalytic Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, or for substrates with functional groups sensitive to standard hydrogenation conditions, catalytic transfer hydrogenation offers a viable alternative. This method utilizes a hydrogen donor in the presence of a catalyst.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate [1][5]

-

Setup: In a reaction flask, dissolve the nitroaromatic compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

-

Reagents: Carefully add 10% Pd/C (10-20% by weight of the substrate). To the stirred suspension, add ammonium formate (5.0 equiv) in one portion.

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Isolation: Wash the filter cake with a small amount of the solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the product.

| Reagent/Parameter | Molar Equiv. / Value | Notes |

| tert-Butyl 3-nitrobenzylcarbamate | 1.0 | Substrate |

| 10% Pd/C | 10-20% by weight | Catalyst |

| Ammonium Formate | 5.0 | Hydrogen Donor |

| Solvent | Methanol or Ethanol | |

| Temperature | Reflux | |

| Typical Yield | High | [6] |

Synthetic Workflow Visualization

Caption: Synthetic route to tert-Butyl 3-aminobenzylcarbamate.

Application in Drug Discovery: Inhibition of Bruton's Tyrosine Kinase (BTK)

tert-Butyl 3-aminobenzylcarbamate is a key intermediate in the synthesis of several clinically relevant molecules, most notably inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, proliferation, and survival.[7][8] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

One such BTK inhibitor synthesized using tert-butyl 3-aminobenzylcarbamate is Spebrutinib . In the synthesis of Spebrutinib, the amino group of tert-butyl 3-aminobenzylcarbamate is utilized for a nucleophilic substitution reaction.[9]

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. The kinases LYN and SYK are activated, leading to the phosphorylation and activation of BTK.[7] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[7][10] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11] These events culminate in the activation of downstream transcription factors, including NF-κB, which regulate the expression of genes crucial for B-cell survival and proliferation.[7][12]

Caption: Simplified BTK signaling pathway and the inhibitory action of Spebrutinib.

Conclusion

tert-Butyl 3-aminobenzylcarbamate is a strategically important starting material in organic synthesis, offering a versatile platform for the introduction of a functionalized aminobenzyl moiety. Its efficient two-step synthesis, involving a robust Boc protection and a high-yielding nitro group reduction, makes it an attractive choice for medicinal chemists. The pivotal role of this compound in the synthesis of BTK inhibitors underscores its significance in the ongoing development of targeted therapies for cancers and autoimmune disorders. The detailed protocols and pathway visualizations provided in this guide are intended to support researchers in their efforts to leverage this valuable synthetic intermediate.

References

- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

tert-Butyl 3-aminobenzylcarbamate: A Versatile Building Block in Organic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminobenzylcarbamate is a bifunctional organic molecule that has emerged as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a Boc-protected benzylic amine, allows for selective chemical transformations at two distinct points, making it an ideal scaffold for the construction of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling the strategic unmasking of the benzylic amine for subsequent functionalization. This guide provides a comprehensive overview of the properties, synthesis, and applications of tert-butyl 3-aminobenzylcarbamate, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-aminobenzylcarbamate is presented in the table below, providing essential information for its handling, storage, and characterization.

| Property | Value | Reference |

| CAS Number | 147291-66-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | Not reported | |

| Boiling Point | 386.0 ± 25.0 °C (Predicted) | [2] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Spectroscopic Data

The structural integrity of tert-butyl 3-aminobenzylcarbamate can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic ¹H NMR spectral data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.22 | s | 1H | Ar-H | [2] |

| 7.10-7.00 | t | 1H | Ar-H | [2] | |

| 6.70-6.60 | d | 1H | Ar-H | [2] | |

| 6.60-6.50 | m | 1H | Ar-H | [2] | |

| 4.20 | bs | 2H | -CH₂-NHBoc | [2] | |

| 1.40 | s | 9H | -C(CH₃)₃ | [2] |

Synthesis of tert-Butyl 3-aminobenzylcarbamate

The most common and efficient synthesis of tert-butyl 3-aminobenzylcarbamate involves the reduction of the corresponding nitro compound, tert-butyl 3-nitrobenzylcarbamate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of tert-butyl 3-nitrobenzylcarbamate to tert-butyl 3-aminobenzylcarbamate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2][3]

Materials:

-

tert-Butyl 3-nitrobenzylcarbamate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equivalent) in ethanol, add 10% Pd-C (catalytic amount).

-

Stir the resulting mixture at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminobenzylcarbamate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | tert-Butyl 3-nitrobenzylcarbamate | [2] |

| Product | tert-Butyl 3-aminobenzylcarbamate | [2] |

| Yield | 98% | [2] |

| Reaction Time | Not specified, monitor by TLC | [2] |

| Temperature | Room Temperature | [2] |

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of tert-Butyl 3-aminobenzylcarbamate.

Applications in Organic Synthesis

The dual functionality of tert-butyl 3-aminobenzylcarbamate makes it a versatile precursor for a wide range of organic molecules. The primary aromatic amine can readily undergo reactions such as acylation, alkylation, and participation in coupling reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary benzylic amine for further modification.

Synthesis of Substituted Ureas

A key application of tert-butyl 3-aminobenzylcarbamate is in the synthesis of substituted ureas, which are prevalent motifs in many biologically active compounds. The aromatic amine can react with isocyanates or other carbamoylating agents to form the urea linkage.

Experimental Protocol: Synthesis of a Substituted Urea Derivative

The following is a general procedure for the synthesis of a substituted urea from tert-butyl 3-aminobenzylcarbamate and an isocyanate.

Materials:

-

tert-Butyl 3-aminobenzylcarbamate

-

Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

Procedure:

-

Dissolve tert-butyl 3-aminobenzylcarbamate (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the isocyanate (1.0-1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the product can often be isolated by direct filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification via crystallization or column chromatography.

Diagram of Urea Synthesis Workflow:

Caption: General workflow for the synthesis of substituted ureas.

Role in Drug Discovery and Development

tert-Butyl 3-aminobenzylcarbamate serves as a crucial intermediate in the synthesis of lead compounds for drug discovery programs. Its utility lies in its ability to introduce a flexible linker with a protected amine, which can be elaborated at a later stage of the synthesis. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead molecule are performed to optimize its biological activity and pharmacokinetic properties.

Logical Relationship in SAR Studies:

Caption: Role of the building block in a typical drug discovery workflow.

tert-Butyl 3-aminobenzylcarbamate is a highly functionalized and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its two amine groups make it an invaluable tool for the construction of complex molecules, including libraries of compounds for drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to the Applications of tert-Butyl 3-aminobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminobenzylcarbamate is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected aminomethyl group and a free aniline amine, makes it an ideal scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, enabling chemists to precisely control the synthetic route. This guide provides an in-depth overview of the applications of tert-butyl 3-aminobenzylcarbamate, focusing on its role as a crucial intermediate in the synthesis of various kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Core Applications in Drug Discovery

tert-Butyl 3-aminobenzylcarbamate has emerged as a valuable building block in the synthesis of a range of therapeutic candidates. Its utility is most prominent in the development of inhibitors for several classes of enzymes implicated in diseases such as cancer and thrombosis.

Synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

FGFR4 is a receptor tyrosine kinase that has been identified as a driver in certain cancers. The development of selective FGFR4 inhibitors is a promising therapeutic strategy. tert-Butyl 3-aminobenzylcarbamate serves as a key component in the synthesis of novel heteroaryl compounds designed as irreversible inhibitors of FGFR4.

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-aminobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl 3-aminobenzylcarbamate (CAS No. 147291-66-5), a key reagent in pharmaceutical research and organic synthesis. The following sections detail its properties, hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

tert-Butyl 3-aminobenzylcarbamate is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 147291-66-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][4][5] |

| Molecular Weight | 222.28 g/mol | [5] |

| Appearance | Solid | [1][2] |

| Boiling Point | 386.028 °C | [6] |

| Density | 1.095 g/cm³ | [6] |

| Flash Point | 187.263 °C | [6] |

| Vapor Pressure | 0 mmHg at 25°C | [6] |

| Refractive Index | 1.542 | [6] |

Section 2: Hazard Identification and GHS Classification

tert-Butyl 3-aminobenzylcarbamate is classified as harmful and an irritant. The GHS classification indicates several potential hazards.

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302[3][5] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315[5] |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319[5] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation | H335[5] |

Signal Word: Warning[3]

Precautionary Statements: [3]

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling:

-

Handle in a well-ventilated place.[7]

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Take measures to prevent the buildup of electrostatic charge.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store refrigerated.[3]

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.[3]

References

- 1. tert-Butyl 3-aminobenzylcarbamate | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. combi-blocks.com [combi-blocks.com]

- 4. tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 [m.chemicalbook.com]

- 5. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: tert-Butyl 3-aminobenzylcarbamate in Drug Discovery and Development

This in-depth guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of tert-Butyl 3-aminobenzylcarbamate (CAS No. 147291-66-5). This document details its procurement, synthesis, and application as a key building block in the synthesis of therapeutic agents.

Sourcing and Procurement

tert-Butyl 3-aminobenzylcarbamate is commercially available from a variety of suppliers. The following table summarizes pricing information from several vendors for various quantities. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Brand/Partner | Quantity | Price (USD) | Purity |

| Sigma-Aldrich | AstaTech, Inc. | 250 mg | $155.00 | 95% |

| 1 g | $386.25 | |||

| CymitQuimica | Fluorochem | 250 mg | €28.00 | 97% |

| 1 g | €57.00 | |||

| 5 g | €179.00 | |||

| 10 g | €329.00 | |||

| 25 g | €508.00 | |||

| Fisher Scientific | eMolecules | 1 g | Contact for price | 98% |

| Fluorochem | 250 mg | £16.00 | 97% | |

| 1 g | £34.00 | |||

| 5 g | £121.00 | |||

| 10 g | £241.00 | |||

| 25 g | £385.00 | |||

| ChemicalBook | TCI Chemical | 1 g | $302.00 | >98.0% (GC) |

| 5 g | $905.00 | |||

| TRC | 250 mg | $90.00 | ||

| SynQuest Labs | 1 g | $108.00 | 97% | |

| Activate Scientific | 1 g | $139.00 | 95+% | |

| BLD Pharm | Contact for price | |||

| weifang yangxu group co.,ltd | Contact for price | 99% | ||

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Contact for price |

Synthesis and Characterization

tert-Butyl 3-aminobenzylcarbamate is typically synthesized from its corresponding nitro precursor, tert-butyl 3-nitrobenzylcarbamate. The following protocol is a common method for its preparation.[1][2]

Experimental Protocol: Synthesis of tert-Butyl 3-aminobenzylcarbamate

Reaction: Reduction of a nitro group to an amine.

Materials:

-

tert-Butyl 3-nitrobenzylcarbamate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Celite or diatomaceous earth

Procedure:

-

Dissolve tert-butyl 3-nitrobenzylcarbamate (e.g., 0.69 g, 2.73 mmol) in ethanol (20 mL) in a suitable reaction flask.

-

Carefully add 10% Pd/C (e.g., 50 mg) to the solution.

-

Stir the resulting mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield tert-butyl 3-aminobenzylcarbamate as the product (e.g., 0.6 g, 98% yield).[1]

Characterization (¹H NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H).[1]

Caption: Synthesis of tert-Butyl 3-aminobenzylcarbamate.

Applications in Synthetic Chemistry

tert-Butyl 3-aminobenzylcarbamate is a valuable bifunctional building block in medicinal chemistry. Its structure features a nucleophilic aniline moiety and a Boc-protected primary amine. This allows for its use in sequential synthetic strategies where the aniline can be functionalized first, followed by the deprotection and subsequent reaction of the primary amine.

Use in the Synthesis of Kinase Inhibitors

This compound has been utilized as a key intermediate in the development of various kinase inhibitors.

Example Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative [3]

Reaction: Nucleophilic aromatic substitution.

Materials:

-

6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

-

tert-Butyl 3-aminobenzylcarbamate

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

A solution of 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one (0.2 g) and tert-butyl 3-aminobenzylcarbamate (0.1 g) in NMP (1 mL) is prepared.

-

The reaction mixture is stirred at 140°C for 1 hour.

-

The completion of the reaction is monitored by LCMS.

-

The product is purified by preparative TLC to afford the desired tert-butyl 3-(6-(2-chlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)benzylcarbamate.

Use in the Synthesis of Beta-Secretase Inhibitors

The compound has also been employed in the synthesis of inhibitors for enzymes such as beta-secretase.

Example Protocol: Reductive Amination [4]

Reaction: Formation of a secondary amine via reductive amination.

Materials:

-

tert-Butyl 3-aminobenzylcarbamate

-

Formaldehyde (37% solution in water)

-

Acetonitrile (CH₃CN)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid (HOAc)

Procedure:

-

To a stirred solution of tert-butyl 3-aminobenzylcarbamate (0.47 g, 2.1 mmol) in acetonitrile (10 mL), add formaldehyde (37%, 1.57 mL, 21.1 mmol).

-

Treat the resulting solution with sodium cyanoborohydride (0.42 g, 6.3 mmol).

-

Add acetic acid dropwise to maintain the pH at approximately 7.

-

Stir the solution for 1 hour, occasionally adding acetic acid to keep the pH near 7.

-